Ethyl 4-[(3-chloro-4-methylphenyl)amino]-2-methylquinoline-6-carboxylate
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Overview
Description
Ethyl 4-[(3-chloro-4-methylphenyl)amino]-2-methylquinoline-6-carboxylate is a complex organic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-chloro-4-methylphenyl)amino]-2-methylquinoline-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-chloro-4-methylaniline with 2-methylquinoline-6-carboxylic acid under acidic conditions, followed by esterification with ethanol. The reaction conditions often require a catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-chloro-4-methylphenyl)amino]-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogenation and alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl 4-[(3-chloro-4-methylphenyl)amino]-2-methylquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-chloro-4-methylphenyl)amino]-2-methylquinoline-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a specific enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-bromo-3-methylphenyl)amino]-2-methylquinoline-6-carboxylate
- Ethyl 4-[(3-chloro-4-ethylphenyl)amino]-2-methylquinoline-6-carboxylate
Uniqueness
Ethyl 4-[(3-chloro-4-methylphenyl)amino]-2-methylquinoline-6-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the chloro and methyl groups can affect the compound’s electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C20H19ClN2O2 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
ethyl 4-(3-chloro-4-methylanilino)-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C20H19ClN2O2/c1-4-25-20(24)14-6-8-18-16(10-14)19(9-13(3)22-18)23-15-7-5-12(2)17(21)11-15/h5-11H,4H2,1-3H3,(H,22,23) |
InChI Key |
WEFZICZZSWZEBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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